molecular formula C21H20N4O3 B2714554 Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034268-40-9

Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate

Cat. No. B2714554
CAS RN: 2034268-40-9
M. Wt: 376.416
InChI Key: BGNCWEISQCYJAV-UHFFFAOYSA-N
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Description

“Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate” is a complex organic compound. It can be viewed as a carbamate derivative, which are useful protecting groups for amines . Carbamates can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . The carboxybenzyl (CBz) group, which is present in the given compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups for amines, such as carbamates . These can be installed and removed under relatively mild conditions . For instance, the carboxybenzyl (CBz) group can be removed using catalytic hydrogenation . A detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives has been reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a carbamate group attached to a benzyl group, along with a 2,3’-bipyridin group and an amino-2-oxoethyl group . The molecular formula is C10H14ClN3O2, with an average mass of 243.690 Da and a monoisotopic mass of 243.077454 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex, given its structure. The carbamate group can react with amines to form peptides . Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The molecular formula is C10H14ClN3O2, with an average mass of 243.690 Da and a monoisotopic mass of 243.077454 Da .

Future Directions

Future research could explore the use of this compound and similar carbamates in the synthesis of peptides and other complex organic molecules . The development of new synthesis strategies could also be an area of future exploration .

properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19(14-25-21(27)28-15-16-6-2-1-3-7-16)24-13-18-9-5-11-23-20(18)17-8-4-10-22-12-17/h1-12H,13-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNCWEISQCYJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate

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